molecular formula C18H20N6O2 B2549268 N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 1705711-73-4

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2549268
CAS No.: 1705711-73-4
M. Wt: 352.398
InChI Key: YPEQZGMJRQRCMB-UHFFFAOYSA-N
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Description

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a triazole ring, and an oxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring, followed by the introduction of the triazole moiety through a cycloaddition reaction. The oxane group is then attached via a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group through an amidation reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide is unique due to its combination of a pyrazole ring, a triazole ring, and an oxane moiety. This unique structure allows it to interact with a diverse range of biological targets and undergo various chemical reactions, making it a versatile compound for research and development .

Properties

IUPAC Name

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2/c25-18(17-11-20-24(22-17)16-4-2-1-3-5-16)21-15-10-19-23(13-15)12-14-6-8-26-9-7-14/h1-5,10-11,13-14H,6-9,12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPEQZGMJRQRCMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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